

Resorcinol Dibenzoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Resorcinol dibenzoate*

Cat. No.: *B181245*

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Resorcinol dibenzoate (CAS No. 94-01-9) is a diester of resorcinol and benzoic acid.[1][2] This technical guide provides an in-depth overview of its core chemical and physical properties, a detailed experimental protocol for its synthesis, and a summary of its primary applications, with a focus on its role as a UV stabilizer in polymer science. While the broader resorcinol scaffold is a key pharmacophore in various drug discovery programs, the direct application of **resorcinol dibenzoate** is predominantly in materials science. This document consolidates quantitative data, outlines a reproducible synthesis method, and presents logical workflows and mechanisms through structured diagrams to support advanced research and development.

Chemical Identity and Molecular Structure

Resorcinol dibenzoate, systematically named 1,3-phenylene dibenzoate, is characterized by a central benzene ring substituted at the 1 and 3 positions with benzyloxy groups.[1]

- Molecular Formula: $C_{20}H_{14}O_4$ [3]
- Molecular Weight: 318.32 g/mol [4]
- CAS Number: 94-01-9[1][4][5]
- Synonyms: 1,3-Bis(benzyloxy)benzene, m-Phenylene dibenzoate, Dibenzoylresorcinol[1][4]

Table 1: Key Chemical Identifiers

Identifier	Value
IUPAC Name	(3-benzoyloxyphenyl) benzoate
CAS Number	94-01-9
Molecular Formula	C ₂₀ H ₁₄ O ₄
InChI Key	SUQGLJRNDJRARS-UHFFFAOYSA-N

| Canonical SMILES | C1=CC=C(C=C1)C(=O)OC2=CC(=CC=C2)OC(=O)C3=CC=CC=C3 |

Physicochemical Properties

Resorcinol dibenzoate is a white to pale brown crystalline powder.[\[6\]](#) Its key physical and chemical properties are summarized in Table 2.

Table 2: Physicochemical Data for **Resorcinol Dibenzoate**

Property	Value	Reference(s)
Molecular Weight	318.32 g/mol	[4]
Appearance	White to beige or pale brown crystalline powder	[6]
Melting Point	115-117 °C	[4]
Boiling Point	478.4 °C at 760 mmHg	[3]
Density	1.242 g/cm ³	[3]
Flash Point	243.7 °C	[3]
Solubility	Soluble in Acetone	[6]
LogP	4.125	[6]

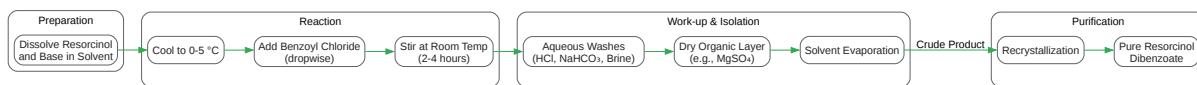
| Refractive Index | 1.615 [\[3\]](#) |

Synthesis of Resorcinol Dibenzoate

The synthesis of **resorcinol dibenzoate** is efficiently achieved via the Schotten-Baumann reaction, which involves the acylation of resorcinol with benzoyl chloride in the presence of a base. This method is a standard procedure for the preparation of esters from alcohols (or phenols) and acid chlorides.

Experimental Protocol: Schotten-Baumann Esterification

This protocol outlines the synthesis of **resorcinol dibenzoate** from resorcinol and benzoyl chloride.


Materials and Reagents:

- Resorcinol (1,3-dihydroxybenzene)
- Benzoyl chloride
- Sodium hydroxide (NaOH) or Pyridine
- Dichloromethane (DCM) or Diethyl ether
- Hydrochloric acid (HCl), dilute solution (e.g., 1 M)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Saturated sodium chloride (NaCl) solution (brine)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Deionized water

Procedure:

- Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve resorcinol (1.0 eq) in a suitable organic solvent such as dichloromethane. Add a base, such as aqueous sodium hydroxide (2.2 eq) or pyridine (2.2 eq).

- Acylation: Cool the mixture in an ice bath (0-5 °C). Add benzoyl chloride (2.1 eq) dropwise from the dropping funnel to the stirred solution over 30-45 minutes, ensuring the temperature remains below 10 °C.
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up:
 - Transfer the reaction mixture to a separatory funnel.
 - Wash the organic layer sequentially with dilute HCl to neutralize any excess base, followed by saturated NaHCO₃ solution to remove unreacted benzoyl chloride, and finally with brine.
 - Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
- Isolation: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
- Purification: The crude product is a solid. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to yield pure **resorcinol dibenzoate**.
- Characterization: Confirm the identity and purity of the product using techniques such as melting point determination, NMR spectroscopy, and IR spectroscopy.

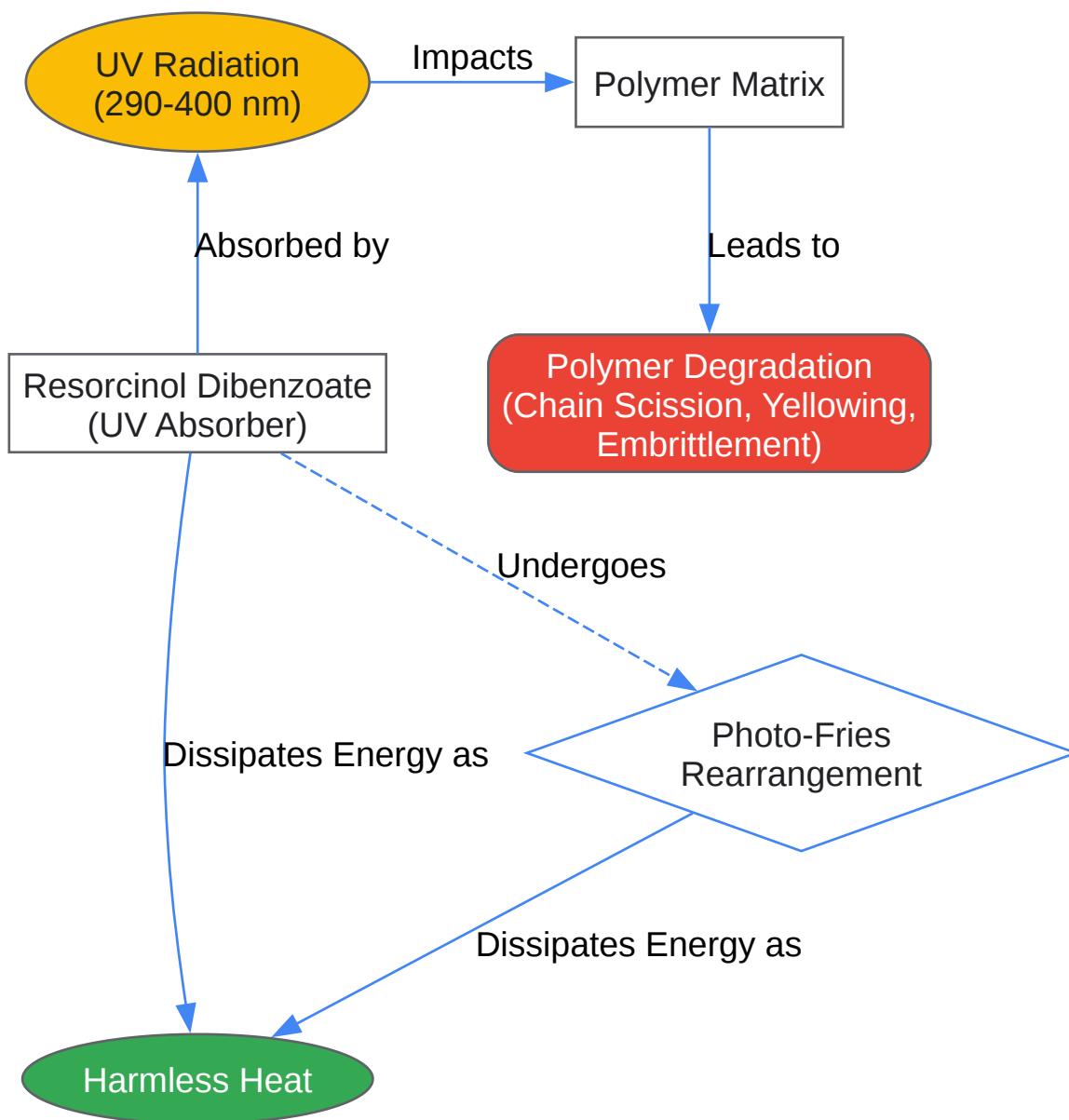
[Click to download full resolution via product page](#)

Synthesis workflow for **Resorcinol Dibenzoate**.

Spectroscopic Characterization

While comprehensive, validated spectral data for **resorcinol dibenzoate** is not widely available in public databases, its structure allows for the prediction of key spectroscopic features.

- ^1H NMR: The spectrum is expected to show signals in the aromatic region (approx. 7.0-8.5 ppm). The protons of the central resorcinol ring will appear as a distinct multiplet system, while the protons of the two equivalent benzoyl groups will show characteristic ortho, meta, and para couplings.
- ^{13}C NMR: The spectrum should display signals for the carbonyl carbons of the ester groups around 165 ppm. Aromatic carbons will appear in the 115-155 ppm region, with carbons attached to the ester oxygen appearing further downfield.
- FTIR (Infrared Spectroscopy): Key absorption bands are expected for the C=O stretching of the ester groups (approx. 1730-1750 cm^{-1}), C-O stretching (approx. 1250-1300 cm^{-1} and 1100-1150 cm^{-1}), and aromatic C=C stretching (approx. 1450-1600 cm^{-1}). The absence of a broad O-H stretch (around 3200-3600 cm^{-1}) confirms the complete esterification of the resorcinol hydroxyl groups.
- Mass Spectrometry (MS): Under electron ionization (EI), the molecular ion peak $[\text{M}]^+$ at $\text{m/z} = 318$ would be expected. Common fragmentation patterns would include the loss of a benzoyl group ($\text{C}_7\text{H}_5\text{O}$) leading to a fragment at $\text{m/z} = 213$, and a prominent peak for the benzoyl cation at $\text{m/z} = 105$.


Applications in Research and Industry

The primary application of **resorcinol dibenzoate** is as a UV stabilizer for polymers. Its aromatic ester structure is highly effective at absorbing ultraviolet radiation, particularly in the UV-B and UV-A range, which is responsible for the photodegradation of many materials.

Mechanism as a UV Stabilizer

When incorporated into a polymer matrix, **resorcinol dibenzoate** absorbs harmful UV photons and dissipates the energy as harmless heat, thereby protecting the polymer chains from bond cleavage and degradation. This process can involve a photo-Fries rearrangement, where the ester undergoes a photochemical transformation to a 2-hydroxybenzophenone derivative. This

derivative is an extremely efficient UV absorber that dissipates energy through a rapid keto-enol tautomerism cycle. This mechanism prevents the formation of free radicals that would otherwise lead to discoloration, embrittlement, and loss of mechanical properties in the polymer.

[Click to download full resolution via product page](#)

Mechanism of UV stabilization by **Resorcinol Dibenzoate**.

Broader Context in Drug Development

While **resorcinol dibenzoate** itself is not a primary pharmaceutical agent, the resorcinol scaffold is a privileged structure in medicinal chemistry. It is found in a variety of biologically active compounds. For instance, certain resorcinol derivatives are known to act as inhibitors of heat shock protein 90 (Hsp90), a target for anticancer therapies. Additionally, related structures like resorcinol dibenzyl ethers have been investigated as potential inhibitors of the PD-1/PD-L1 immune checkpoint pathway. This highlights the potential of the core resorcinol structure in the design of novel therapeutics, making its derivatives, including the dibenzoate, of interest to researchers in drug discovery for synthetic and screening purposes.

Safety and Handling

Resorcinol dibenzoate is an irritant to the eyes, respiratory system, and skin.^[4] Standard laboratory safety precautions should be observed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of dust. Store in a cool, dry place away from incompatible substances.

Conclusion

Resorcinol dibenzoate is a well-defined chemical compound with significant utility in materials science as a UV stabilizer. Its synthesis is straightforward via the Schotten-Baumann reaction. While its direct role in pharmaceuticals is limited, its structural relationship to the medicinally important resorcinol core makes it a compound of interest in broader chemical and materials research. This guide provides the foundational technical information required by scientists to synthesize, characterize, and utilize this compound in their research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,3-Phenylenedibenzoate [webbook.nist.gov]

- 2. 1,3-Bis(benzoyloxy)benzene | C₂₀H₁₄O₄ | CID 66742 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. m-phenylene dibenzoate | 94-01-9 [chemnet.com]
- 4. m-phenylene dibenzoate [chembk.com]
- 5. 1,3-Phenylenedibenzoate (CAS 94-01-9) - Chemical & Physical Properties by Cheméo
[chemeo.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Resorcinol Dibenzoate: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b181245#resorcinol-dibenzoate-cas-number-and-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com